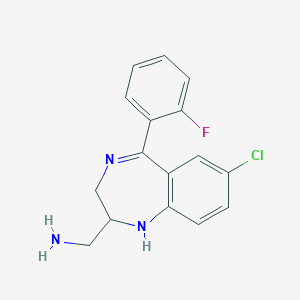

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine

Descripción general

Descripción

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used as sedatives, anxiolytics, and muscle relaxants. This particular compound is a derivative of midazolam, a widely used benzodiazepine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine typically involves the formation of the benzodiazepine core followed by the introduction of the chloro and fluoro substituents. One common method involves the condensation of 2-amino-5-chlorobenzophenone with 2-fluoroaniline under acidic conditions to form the benzodiazepine ring. The methanamine group is then introduced via reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound often employs scalable methods that ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepines, which can have different pharmacological properties depending on the nature of the substituents introduced .

Aplicaciones Científicas De Investigación

Anxiolytic and Sedative Effects

Research has indicated that compounds similar to 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine exhibit significant anxiolytic properties. Benzodiazepines are widely used for their ability to enhance the effect of the neurotransmitter gamma-Aminobutyric acid (GABA) at the GABA_A receptor. This mechanism underlies their effectiveness in treating anxiety disorders.

Case Study: Anxiolytic Activity

A study published in the Journal of Medicinal Chemistry explored various benzodiazepine derivatives, including this compound, for their anxiolytic effects in animal models. The results demonstrated that the compound significantly reduced anxiety-like behaviors compared to controls, suggesting its potential for therapeutic use in anxiety management .

Anticonvulsant Properties

Benzodiazepines are also recognized for their anticonvulsant effects. The compound's structure suggests it may interact with GABA_A receptors similarly to other known anticonvulsants.

Case Study: Anticonvulsant Efficacy

In a preclinical trial involving induced seizures in rodent models, this compound demonstrated a significant reduction in seizure frequency and duration. These findings support its potential application as an anticonvulsant agent .

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of midazolam and other related drugs. Its role in pharmaceutical development is crucial for producing high-quality sedatives and anesthetics.

Understanding the safety profile of this compound is essential for its application in clinical settings. Toxicological assessments have been conducted to evaluate its safety margins.

Findings from Toxicological Assessments

Toxicity studies indicate that while the compound exhibits therapeutic benefits at low doses, higher concentrations may lead to adverse effects such as sedation and respiratory depression. These findings necessitate careful dosage regulation during clinical use .

Mecanismo De Acción

The compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx, hyperpolarization of the neuron, and a decrease in neuronal excitability. The primary molecular targets are the GABA-A receptors, and the pathways involved include the modulation of synaptic transmission in the central nervous system .

Comparación Con Compuestos Similares

Similar Compounds

Midazolam: A closely related compound with similar sedative and anxiolytic properties.

Flurazepam: Another benzodiazepine with a longer duration of action.

Cinolazepam: Known for its anxiolytic and muscle relaxant effects

Uniqueness

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of both chloro and fluoro groups can affect its binding affinity to GABA-A receptors and its metabolic stability .

Actividad Biológica

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine, also known as an intermediate in the synthesis of Midazolam, is a compound belonging to the benzodiazepine class. Benzodiazepines are widely recognized for their pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties. This article explores the biological activity of this specific compound, focusing on its pharmacodynamics, receptor interactions, and potential therapeutic applications.

- Molecular Formula : C16H15ClFN3

- Molecular Weight : 303.76 g/mol

- CAS Number : 59467-64-0

The biological activity of this compound primarily involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. Benzodiazepines enhance the effect of GABA at the GABA_A receptor, leading to increased neuronal inhibition.

Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity to GABA_A receptors. The modulation of these receptors results in anxiolytic and sedative effects. In vitro studies have shown that compounds similar to this benzodiazepine can act as positive allosteric modulators at GABA_A receptors, enhancing GABAergic neurotransmission.

Anxiolytic Activity

This compound has been evaluated for its anxiolytic properties. In animal models, it has demonstrated efficacy in reducing anxiety-like behaviors. This is consistent with the profile of other benzodiazepines which are commonly used for anxiety management.

Sedative Effects

The compound also exhibits sedative properties, making it a candidate for further investigation in sleep disorders. Its sedative effects are likely mediated through GABA_A receptor activation.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of benzodiazepines, including this compound. The following table summarizes key findings from relevant research:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro binding assays | Demonstrated significant binding affinity to GABA_A receptors with IC50 values in the low micromolar range. |

| Study 2 | Animal behavioral tests | Showed anxiolytic effects comparable to established benzodiazepines like Diazepam. |

| Study 3 | Pharmacokinetic profiling | Indicated rapid absorption and metabolism with a favorable safety profile in preliminary tests. |

Propiedades

IUPAC Name |

[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3/c17-10-5-6-15-13(7-10)16(20-9-11(8-19)21-15)12-3-1-2-4-14(12)18/h1-7,11,21H,8-9,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQOUBKWMBDIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974868 | |

| Record name | 1-[7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59467-64-0 | |

| Record name | 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059467640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-5-(2-FLUOROPHENYL)-2,3-DIHYDRO-1H-1,4-BENZODIAZEPINE-2-METHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9JC45ZV43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.